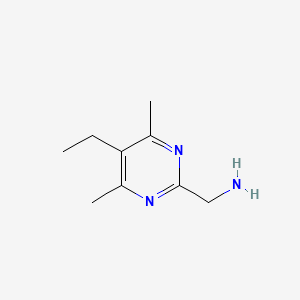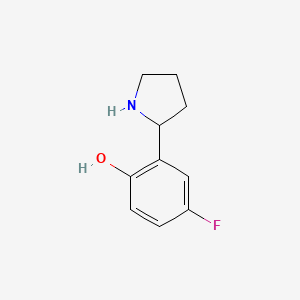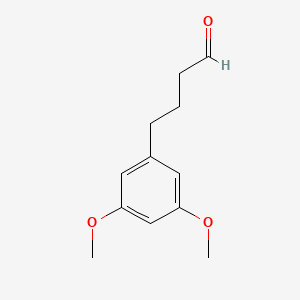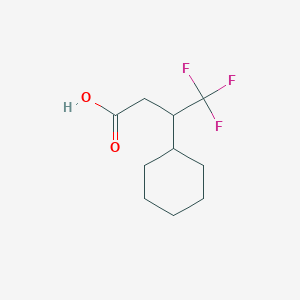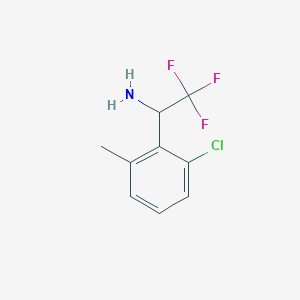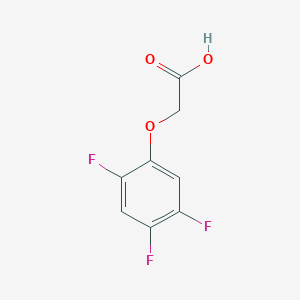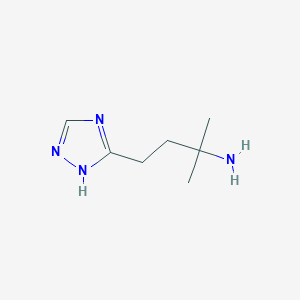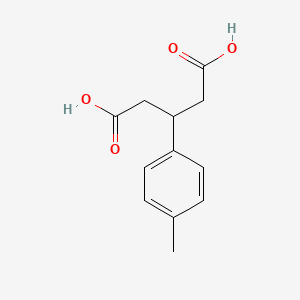
3-(p-Tolyl)pentanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(p-Tolyl)pentanedioic acid: is an organic compound with the molecular formula C12H14O4 . It is a derivative of pentanedioic acid, where a p-tolyl group is attached to the third carbon of the pentanedioic acid chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(p-Tolyl)pentanedioic acid typically involves the reaction of p-tolylacetic acid with a suitable reagent to introduce the pentanedioic acid moiety. One common method is the alkylation of p-tolylacetic acid with a dihaloalkane, followed by hydrolysis to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation reactions using optimized conditions to maximize yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: 3-(p-Tolyl)pentanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products:
Oxidation: Formation of p-tolyl ketones or dicarboxylic acids.
Reduction: Formation of p-tolyl alcohols.
Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.
Aplicaciones Científicas De Investigación
Chemistry: 3-(p-Tolyl)pentanedioic acid is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules
Biology and Medicine: Research has explored the potential of this compound derivatives as inhibitors of certain enzymes, such as farnesyltransferase . These inhibitors have shown promise in the development of new therapeutic agents for diseases like cancer.
Industry: In the industrial sector, this compound is used in the synthesis of polymers and other materials. Its ability to undergo various chemical reactions makes it a valuable building block for creating specialized compounds.
Mecanismo De Acción
The mechanism of action of 3-(p-Tolyl)pentanedioic acid and its derivatives often involves interaction with specific molecular targets, such as enzymes. For example, as a farnesyltransferase inhibitor, it binds to the enzyme’s active site, preventing the transfer of farnesyl groups to target proteins . This inhibition can disrupt cellular processes and has potential therapeutic applications.
Comparación Con Compuestos Similares
Pentanedioic acid: The parent compound, lacking the p-tolyl group.
p-Tolylacetic acid: A related compound with a similar aromatic structure but different functional groups.
Uniqueness: 3-(p-Tolyl)pentanedioic acid is unique due to the presence of both the p-tolyl group and the pentanedioic acid moiety. This combination allows for diverse reactivity and applications in various fields of research and industry.
Propiedades
Fórmula molecular |
C12H14O4 |
|---|---|
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
3-(4-methylphenyl)pentanedioic acid |
InChI |
InChI=1S/C12H14O4/c1-8-2-4-9(5-3-8)10(6-11(13)14)7-12(15)16/h2-5,10H,6-7H2,1H3,(H,13,14)(H,15,16) |
Clave InChI |
FDGHDEZMPWGVQH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(CC(=O)O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



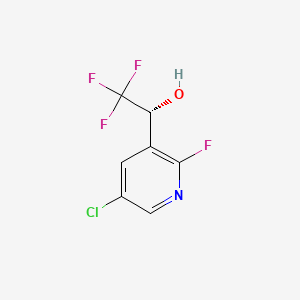
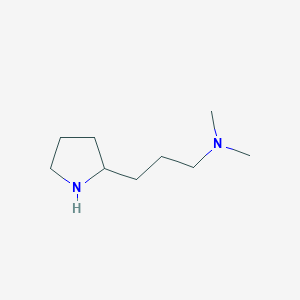
![Methyl({[4-(pyridin-2-yl)phenyl]methyl})aminedihydrochloride](/img/structure/B13611219.png)


